
Sertralinhydrochlorid, cis-(-)-
Übersicht
Beschreibung
Sertraline hydrochloride, cis-(-)-, is a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of depression, anxiety disorders, and other psychiatric conditions. It is an aryl-substituted tetrahydronaphthalene derivative that selectively inhibits the plasma membrane serotonin transporter (SERT), thereby blocking serotonin re-uptake from the neuronal synapse .
Wissenschaftliche Forschungsanwendungen
Sertraline hydrochloride is widely used in scientific research due to its role as an SSRI. Its applications include:
Wirkmechanismus
Sertraline hydrochloride, cis-(-)-, commonly known as Sertraline, is a popular antidepressant medication. It belongs to the class of drugs known as selective serotonin reuptake inhibitors (SSRIs), which are similar to drugs such as Citalopram and Fluoxetine . Let’s delve into the details of its mechanism of action.
Target of Action
Sertraline primarily targets the serotonin transporter (SERT) . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .
Mode of Action
Sertraline acts by inhibiting the reuptake of serotonin . This inhibition leads to an increased level of serotonin in the central nervous system (CNS) . This results in enhanced serotonergic neurotransmission, which is associated with mood elevation .
Biochemical Pathways
The primary biochemical pathway affected by Sertraline is the serotonergic pathway . By inhibiting the reuptake of serotonin, Sertraline increases the concentration of serotonin in the synaptic cleft, enhancing the transmission of serotonergic signals . This leads to downstream effects such as mood elevation, which is beneficial in the treatment of depression and other psychiatric conditions .
Pharmacokinetics
Sertraline exhibits several key ADME (Absorption, Distribution, Metabolism, and Excretion) properties:
- Absorption : Sertraline is slowly absorbed, with peak concentrations occurring at 4.5 to 8.4 hours following ingestion .
- Distribution : It is widely distributed in the body with a protein binding of 98% .
- Metabolism : It undergoes extensive first-pass metabolism in the liver, mainly catalyzed by CYP3A4 and CYP2B6, with some activity accounted for by CYP2C19 and CYP2D6 .
- Excretion : It is excreted in the urine (40% to 45% as metabolites) and feces (40% to 45%; 12% to 14% as unchanged drug) .
These properties impact the bioavailability of Sertraline, influencing its therapeutic efficacy and potential side effects .
Result of Action
The molecular and cellular effects of Sertraline’s action primarily involve the enhancement of serotonergic neurotransmission. This results in mood elevation, which is beneficial in the treatment of major depressive disorder (MDD), post-traumatic stress disorder (PTSD), obsessive-compulsive disorder (OCD), panic disorder (PD), premenstrual dysphoric disorder (PMDD), and social anxiety disorder (SAD) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Sertraline. For instance, the dissolution rate of Sertraline HCl can be influenced by the pH and the presence of surfactants in the dissolution medium . Moreover, manufacturing practices and green chemistry initiatives can also impact the environmental footprint of Sertraline production .
Biochemische Analyse
Biochemical Properties
Sertraline Hydrochloride, cis-(-) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it has been found that Sertraline Hydrochloride, cis-(-) can interact with cyclodextrins in micellar electrokinetic chromatography, which is used for the separation of its cis-trans isomers and enantiomers .
Cellular Effects
Sertraline Hydrochloride, cis-(-) has profound effects on various types of cells and cellular processes. It influences cell function by raising serotonin levels in the nervous system . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of Sertraline Hydrochloride, cis-(-) is primarily through the inhibition of serotonin reuptake, leading to increased serotonin levels in the nervous system . This can result in changes in gene expression and various cellular functions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sertraline hydrochloride involves several steps, including the stereoselective reduction of ketones and imines under kinetic and thermodynamic control, using diastereoselective or enantioselective catalysts and reagents . One common method involves the hydrogenation of Schiff’s base using palladium on carbon catalyst in the presence of hydrogen gas . Another method employs the enzymatic oxidation using laccase from Trametes versicolor with either TEMPO or AZADO as mediators .
Industrial Production Methods
For industrial production, the simulated moving bed (SMB) technology is often used due to its cost-effectiveness . This method allows for the continuous separation of enantiomers, which is crucial for producing the therapeutically active form of sertraline.
Analyse Chemischer Reaktionen
Types of Reactions
Sertraline hydrochloride undergoes various chemical reactions, including:
Oxidation: Enzymatic oxidation using laccase and mediators like TEMPO or AZADO.
Reduction: Hydrogenation of Schiff’s base using palladium on carbon catalyst.
Substitution: Reactions involving the substitution of functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite (NaOCl) as an oxidant and AZADO as an organocatalyst in a biphasic medium.
Reduction: Palladium on carbon catalyst in the presence of hydrogen gas.
Major Products
The major products formed from these reactions include the cis- and trans-diastereoisomers of sertraline, with the cis-(-)- form being the therapeutically inactive enantiomer .
Vergleich Mit ähnlichen Verbindungen
Sertraline hydrochloride is often compared with other SSRIs such as fluoxetine, escitalopram, and citalopram. While all these compounds inhibit serotonin reuptake, they differ in their chemical structures and pharmacokinetic profiles . For example:
Fluoxetine: Has a longer half-life and is also used to treat bulimia nervosa and obsessive-compulsive disorder.
Escitalopram: Known for its high selectivity and fewer side effects compared to other SSRIs.
Citalopram: Similar to escitalopram but with a slightly different side effect profile.
Sertraline is unique in its specific inhibition of serotonin uptake with minimal effects on norepinephrine and dopamine reuptake .
Eigenschaften
IUPAC Name |
(1R,4R)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N.ClH/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11;/h2-6,8,10,12,17,20H,7,9H2,1H3;1H/t12-,17-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFQGGGGFNSJKA-JSUROZADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CC[C@@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79645-15-1 | |
| Record name | Sertraline hydrochloride, cis-(-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079645151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SERTRALINE HYDROCHLORIDE, CIS-(-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0905KBO3H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



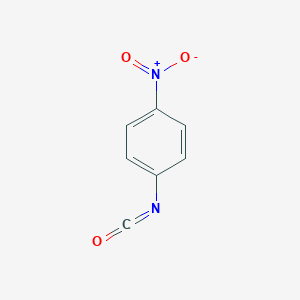
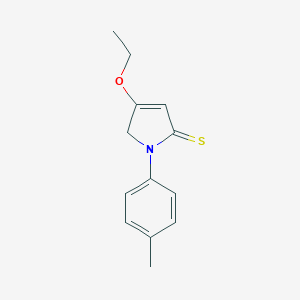
![Methyl 1-(Boc-amino)-3-[[(trifluoromethyl)sulfonyl]oxy]cyclobutanecarboxylate](/img/structure/B128731.png)
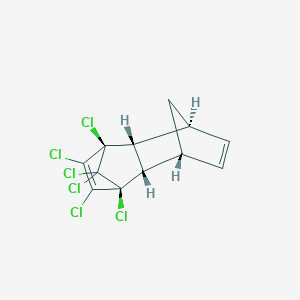
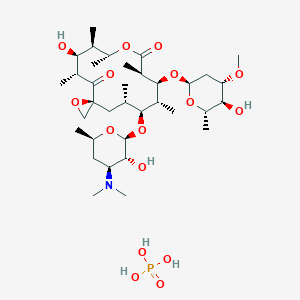
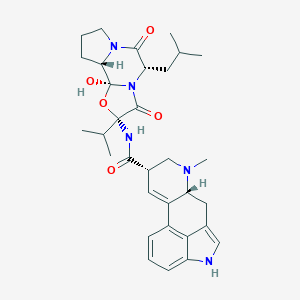

![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-Amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B128738.png)





